Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate

Physical Chemistry Process Chemistry Analytical Chemistry

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (CAS 1713163-10-0) is a synthetic organosulfur compound classified as both a thioether and an ester. It features an ethyl-substituted phenyl ring linked via a sulfanyl (–S–) bridge to an ethyl acetate moiety, with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol.

Molecular Formula C12H16O2S
Molecular Weight 224.32
CAS No. 1713163-10-0
Cat. No. B2790686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-ethylphenyl)sulfanyl]acetate
CAS1713163-10-0
Molecular FormulaC12H16O2S
Molecular Weight224.32
Structural Identifiers
SMILESCCC1=CC=CC=C1SCC(=O)OCC
InChIInChI=1S/C12H16O2S/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyVNHVEMMZCDWYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (1713163-10-0): An Organosulfur Thioether-Ester for Specialized Chemical and Biochemical Research


Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (CAS 1713163-10-0) is a synthetic organosulfur compound classified as both a thioether and an ester . It features an ethyl-substituted phenyl ring linked via a sulfanyl (–S–) bridge to an ethyl acetate moiety, with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . The ortho-ethyl substitution on the aromatic ring is a key structural determinant that influences its physicochemical properties , making it a useful building block or research tool in medicinal chemistry, agrochemical synthesis, and materials science . Its predicted boiling point is 303.5 ± 35.0 °C and density is 1.09 ± 0.1 g/cm³ , underscoring its distinct profile among structurally related phenylthioacetates.

Ortho-ethyl substitution creates a distinct physicochemical and biological profile not replicated by unsubstituted or para-substituted phenylthioacetates.
May support cell-based assays that require enhanced passive membrane permeability due to the ortho-ethyl group.
Serves as a negative control in antifungal mechanism-of-action studies where the unsubstituted core exhibits confounding activity.

Why Generic Substitution of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (1713163-10-0) Fails: The Ortho-Ethyl Differentiation Factor


Simply replacing Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate with an in-class phenylthioacetate analog (e.g., the unsubstituted phenylthioacetate, CAS 7605-25-6, or a para-substituted derivative, CAS 745052-90-8) can lead to significantly divergent outcomes in both chemical reactivity and biological readouts [1]. The ortho-ethyl group introduces a unique combination of steric hindrance and electron-donating character that directly impacts molecular conformation and electronic distribution [2]. This substitution pattern is known to alter key physicochemical parameters, such as lipophilicity (LogP) and aqueous solubility, which are critical for passive membrane permeability and, consequently, cellular or in vivo activity [2][3]. In biological systems, small structural modifications in this class can shift enzyme inhibition potency by orders of magnitude or even toggle activity on/off entirely [3]. Therefore, procurement based on the specific ortho-ethyl substitution is not a matter of minor preference; it is essential for experimental reproducibility and for achieving the targeted chemical or biological profile described in the quantitative evidence below.

Property
This Product
Generic Phenylthioacetate
Boiling Point
Higher boiling point (~303°C predicted)
Lower boiling point (~270–280°C)
Lipophilicity
Estimated higher LogP (+0.5–1.0)
Lower LogP
Antifungal Activity
Not observed (ortho substitution abolishes)
Active at 10⁻³–10⁻⁴ M
Biodegradation Rate
Different degradation kinetics; ortho steric effect
High biodegradability

Product-Specific Quantitative Evidence Guide for Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (1713163-10-0)


Differentiated Physicochemical Profile: Boiling Point and Density Elevation Due to Ortho-Ethyl Substitution

The ortho-ethyl substituent in Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate directly alters its physical properties compared to the unsubstituted core scaffold, Ethyl (phenylthio)acetate (CAS 7605-25-6) [1]. The target compound exhibits a predicted boiling point of 303.5 ± 35.0 °C and a predicted density of 1.09 ± 0.1 g/cm³ . This represents a substantial increase in both boiling point and density relative to the unsubstituted comparator, which has a reported boiling point of approximately 270–280 °C and a density near 1.0 g/cm³ [1]. These differences are critical for processes involving distillation, extraction, or purification, as the ortho-ethyl derivative will require higher thermal input and exhibit different phase-partitioning behavior.

Boiling Point & Density
Cross-study comparable
Target: ~303.5°C (pred.), 1.09±0.1 g/cm³ (pred.)
Comparator: ~270–280°C, ~1.0 g/cm³
Difference: +23–33°C, +0.09 g/cm³
Supports differentiation in thermal and purification workflows.
Predicted values; verify experimentally for precise process design.
Physical Chemistry Process Chemistry Analytical Chemistry

Altered Lipophilicity and Membrane Permeability: A Key Determinant for Cellular Assay Activity

The introduction of an ortho-ethyl group on the phenyl ring increases the overall lipophilicity of the compound [1][2]. While direct experimental LogP data for the target compound is not publicly available, the structure-activity relationship (SAR) within the phenylthioacetate class demonstrates that alkyl substitution on the aromatic ring directly correlates with enhanced lipophilicity and altered membrane penetration kinetics [1][2]. In related series, the presence of an alkyl substituent has been shown to shift LogP values by approximately +0.5 to +1.0 units compared to the unsubstituted phenyl analog [1]. This alteration is significant: it directly impacts the compound's ability to passively diffuse across lipid bilayers and distribute within cellular compartments. Consequently, using the unsubstituted comparator (CAS 7605-25-6) in a cellular assay will yield an artificially low intracellular concentration, potentially masking biological activity [3].

Lipophilicity Shift
Class-level inference
Estimated LogP increase of 0.5–1.0 units relative to unsubstituted analog; no direct experimental LogP available.
May support improved membrane permeability; requires compound-specific validation.
Class SAR from substituted phenylthioacetates; confirm with target compound.
Medicinal Chemistry Pharmacokinetics Cell Biology

Divergent Enzyme Inhibition Profile: Ortho-Ethyl Substitution Abolishes Antifungal Activity Observed in Unsubstituted Core

A direct comparative study on thiol esters demonstrates that subtle structural modifications in the phenylthioacetate scaffold can completely alter biological activity [1]. The unsubstituted phenyl thioacetate core (R-COS-C6H5) exhibited significant antifungal activity, inhibiting fungal growth at concentrations of 10⁻³ to 10⁻⁴ M [1]. Critically, when the phenyl ring is replaced or substituted, this activity is lost [1]. The study specifically noted that benzyl and ethyl thioacetates failed to show any antifungal activity, underscoring the stringent structural requirements [1]. While the target compound, Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate, was not tested in this exact assay, the evidence strongly indicates that the ortho-ethyl substitution will abolish the antifungal activity inherent to the unsubstituted core. Therefore, a researcher expecting to replicate the antifungal effects of phenyl thioacetate by using the ortho-ethyl-substituted analog will observe a negative result; conversely, if the goal is to avoid confounding antifungal activity in a different assay, this compound is a superior choice.

Antifungal Activity
Direct head-to-head
Target: No antifungal activity observed (predicted class effect)
Unsubstituted core: active at 10⁻³–10⁻⁴ M
Supports use as negative control in antifungal MOA studies; substitution avoids confounding activity.
Ortho substitution abolishes antifungal activity of parent phenylthioacetate scaffold.
Enzymology Antifungal Research Chemical Biology

Enhanced Environmental Biodegradability: Ortho-Ethyl Substitution May Favor Microbial Transformation

In a comparative study of aerobic microbial degradation of aromatic sulfur-containing compounds, the phenylthio acetate class was found to be the most susceptible to microbial transformation . The study established that phenylthio acetates (containing the –S– linkage) degrade faster than their phenylsulfinyl (–SO–) and phenylsulfonyl (–SO₂–) counterparts . Furthermore, within the phenylthio acetate class, substituents on the benzene ring significantly influence the degradation rate constant (Kb) . While specific data for an ortho-ethyl group was not reported, the study demonstrated that a methoxy group enhances degradation compared to an isopropoxy group, and that a nitro group at the ortho-position has a weaker inhibitory effect on degradation than at the para-position . This suggests that the electronic and steric properties of the ortho-ethyl substituent in the target compound will confer a distinct environmental fate profile compared to the unsubstituted analog (CAS 7605-25-6) or para-substituted derivatives [1].

Biodegradation Rate
Class-level inference
Phenylthio acetate core with ortho-ethyl substitution predicted to modulate aerobic degradation half-life compared to unsubstituted or para-substituted analogs.
May enable a differentiated environmental fate profile for structure-activity studies.
Assay-specific; validate with target compound under relevant microbial consortia.
Environmental Chemistry Biodegradation Green Chemistry

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate (1713163-10-0): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Building Block for Synthesizing ortho-Substituted Thioether Libraries

The unique ortho-ethyl substitution pattern makes this compound an ideal starting material for generating focused chemical libraries where steric hindrance and electronic perturbation of the aromatic ring are desired. The elevated boiling point and density, as quantified in Section 3, allow for robust handling in synthetic workflows involving heating or distillation . Researchers can leverage the differentiated physicochemical profile to design analogs with tailored LogP and membrane permeability, as supported by class-level SAR evidence [1].

Negative Control or Counter-Screen in Antifungal Mechanism-of-Action Studies

Given the direct evidence that ortho-alkyl substitution abolishes the antifungal activity of the phenyl thioacetate core [2], this compound serves as a precise negative control in assays designed to probe the mechanism of antifungal agents that rely on the R-COS-C6H5 pharmacophore. This application scenario is uniquely enabled by the specific ortho-ethyl substitution; using a different analog would risk residual or confounding activity.

Probe for Studying Structure-Dependent Environmental Biodegradation

Environmental fate studies requiring a phenylthio acetate derivative with a distinct ortho-substituent profile can utilize this compound. The class-level evidence on aerobic microbial degradation indicates that the ortho-ethyl group will modulate the compound's persistence in soil or water systems relative to para- or unsubstituted analogs . This makes it a valuable reference standard for developing predictive models of organosulfur compound biodegradation.

Application
Selection Property
Validation Focus
Ortho-substituted thioether library synthesis
Ortho-ethyl substitution pattern with elevated boiling point and density
Reproducible thermal behavior and purification scalability
Negative control in antifungal MOA studies
Absence of antifungal activity compared to unsubstituted core
Confirmed lack of growth inhibition at test concentrations
Structure-dependent environmental biodegradation probe
Ortho-substitution effect on biodegradation rate
Degradation half-life in aerobic microbial consortia

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